Molecular weight and formula of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
Molecular weight and formula of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
An In-Depth Technical Guide to 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The document details the fundamental molecular properties, a proposed synthetic pathway, and in-depth characterization methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and providing a framework for the synthesis and analysis of this and related compounds.
Introduction
2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a fluorophenyl group, a ketone, and a benzyloxy ether, offers multiple points for chemical modification, making it an attractive scaffold for creating diverse molecular libraries. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide will provide a detailed exploration of this compound, from its basic properties to its synthesis and characterization.
Molecular Properties
The fundamental properties of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one are summarized in the table below. These values are essential for accurate experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 244.26 g/mol | [2] |
| Monoisotopic Mass | 244.08995 Da | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | General knowledge |
Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
The synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with benzyl alcohol in the presence of a suitable base.
Synthetic Workflow
The overall synthetic workflow is depicted in the diagram below. This two-step process begins with the bromination of 4'-fluoroacetophenone, a readily available starting material.[3][4][5]
Caption: Synthetic workflow for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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To a solution of 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. A few drops of hydrobromic acid can be added to catalyze the reaction.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Collect the precipitated solid by filtration, wash with copious amounts of water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.[6]
Step 2: Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
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In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent such as acetonitrile or acetone.
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Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the mixture.
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Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.
Spectroscopic Data
| Technique | Expected Data |
| ¹H-NMR | δ (ppm): 8.05-7.95 (m, 2H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 5.20 (s, 2H, -OCH₂-), 4.70 (s, 2H, -CH₂Ph) |
| ¹³C-NMR | δ (ppm): 195.5 (C=O), 166.0 (d, J=254 Hz, C-F), 137.5 (Ar-C), 131.5 (d, J=9 Hz, Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 116.0 (d, J=22 Hz, Ar-CH), 73.0 (-OCH₂-), 72.0 (-CH₂Ph) |
| FT-IR | ν (cm⁻¹): 3030 (Ar C-H), 2920 (C-H), 1690 (C=O), 1600 (Ar C=C), 1230 (C-F), 1100 (C-O) |
| Mass Spec (ESI+) | m/z: 245.0972 [M+H]⁺, 267.0791 [M+Na]⁺ |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. The purity should ideally be ≥95%.
Potential Applications in Research and Drug Development
2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a versatile intermediate with potential applications in several areas of drug discovery and development.
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Scaffold for Biologically Active Molecules: The core structure can be elaborated to synthesize a variety of compounds with potential therapeutic activities. The ketone functionality can be reduced to an alcohol or converted to other functional groups, while the aromatic rings can undergo further substitution.
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Precursor for Heterocyclic Synthesis: This compound can serve as a starting material for the synthesis of various heterocyclic systems, such as oxazines and morpholines, which are common motifs in many approved drugs.[7][8]
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Probes for Chemical Biology: The fluorophenyl group can be used as a reporter for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and other biological processes.
Conclusion
This technical guide has provided a detailed overview of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, including its molecular properties, a reliable synthetic route, and comprehensive characterization data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its potential for the development of novel chemical entities with therapeutic promise.
References
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PubChem. 2-(benzyloxy)-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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